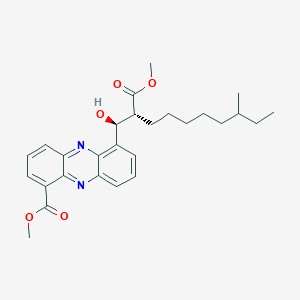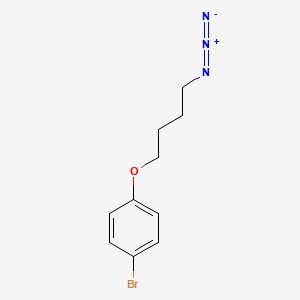![molecular formula C8H18Cl2N2 B1487336 8-エチル-3,8-ジアザビシクロ[3.2.1]オクタン二塩酸塩 CAS No. 101724-47-4](/img/structure/B1487336.png)
8-エチル-3,8-ジアザビシクロ[3.2.1]オクタン二塩酸塩
説明
8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2 and its molecular weight is 213.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
トロパンアルカロイドの合成
8-アザビシクロ[3.2.1]オクタン骨格は、多様な生物活性で知られるトロパンアルカロイドファミリーの重要な構成要素です . 問題の化合物である8-エチル-3,8-ジアザビシクロ[3.2.1]オクタン二塩酸塩は、これらのアルカロイドの立体選択的合成の出発点として役立ちます。 研究者は、生じる化合物の生物活性に不可欠な、二環式骨格の形成中の立体化学を制御するための方法論を開発してきました .
触媒作用
触媒の分野では、この化合物は、さまざまな反応を促進する独自の特性を示しています。その構造により、新しい触媒方法の開発が可能になり、化学変換における効率と選択性の向上につながる可能性があります。 これは、材料科学や医薬品における用途を持つ複雑な分子の合成の進歩につながる可能性があります.
有機合成
この化合物の構造は、特に複雑な分子構造の構築において、有機合成に有利です。これは、キラリティを導入するため、またはより大きく複雑な分子のビルディングブロックとして使用できます。 有機合成におけるその役割は、医薬品開発や材料科学における潜在的な用途を持つ新しい化合物を作り出すために重要です.
創薬
創薬において、8-エチル-3,8-ジアザビシクロ[3.2.1]オクタン二塩酸塩の二環式構造は、新しい薬剤の設計に役立ちます。さまざまな生物学的標的に結合する能力は、新しい治療薬の開発に活用できます。 この化合物の医薬品合成における汎用性は、医薬品化学者にとって重要なツールとなっています.
立体制御形成
二環式骨格の立体制御形成は、この化合物に関する研究の重要な側面です。所望の立体化学を達成することは、合成された分子の生物活性にとって重要です。 研究者は、医薬品の効果に不可欠な原子の正しい空間配置を保証するために、エナンチオ選択的な方法に焦点を当てています .
脱対称化プロセス
アキラルなトロピノン誘導体から始まる脱対称化戦略は、別の適用分野です。これらの方法論により、最初は対称であった分子にキラル中心を作成できます。 このプロセスは、医薬品業界に大きな影響を与えるエナンチオマー的に純粋な化合物の合成に不可欠です .
作用機序
Target of Action
The primary target of 8-Ethyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Ethyl-3,8-diazabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a manner that leads to various biological activities .
Biochemical Pathways
The biochemical pathways affected by 8-Ethyl-3,8-diazabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The specific molecular and cellular effects of 8-Ethyl-3,8-diazabicyclo[32Compounds with a similar structure have been shown to exhibit nematicidal activities .
生化学分析
Biochemical Properties
8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it has been observed to impact cell signaling pathways, potentially altering cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the activity of enzymes involved in energy production, leading to changes in the levels of key metabolites . These interactions highlight the compound’s potential to modulate metabolic processes and its importance in biochemical research.
Transport and Distribution
The transport and distribution of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride within cells and tissues are essential for its activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within cells can influence its activity and function . Studies have shown that this compound can accumulate in specific cellular compartments, affecting its overall distribution and impact on cellular processes .
Subcellular Localization
The subcellular localization of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
8-ethyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-10-7-3-4-8(10)6-9-5-7;;/h7-9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJRTSDUBXJDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCC1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)


![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)




![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)


![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]hept-5-ylcarbamate hydrochloride](/img/structure/B1487276.png)
